5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Medicinal Chemistry Kinase Inhibition Antiproliferative Screening

5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic hybrid heterocycle that fuses 1,2,4-oxadiazole and 1,2,3-triazole pharmacophores. This scaffold class has been investigated in antiproliferative and kinase inhibition programs, with close analogs (e.g., regioisomeric 3,4-dimethoxy derivatives) exhibiting nanomolar GI50 values and dual EGFR/VEGFR-2 inhibitory activity.

Molecular Formula C18H15N5O3
Molecular Weight 349.3 g/mol
Cat. No. B11192146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Molecular FormulaC18H15N5O3
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4)OC
InChIInChI=1S/C18H15N5O3/c1-24-13-8-9-14(16(10-13)25-2)18-19-17(21-26-18)15-11-23(22-20-15)12-6-4-3-5-7-12/h3-11H,1-2H3
InChIKeyNQDYKDXWQOYQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole


5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic hybrid heterocycle that fuses 1,2,4-oxadiazole and 1,2,3-triazole pharmacophores. This scaffold class has been investigated in antiproliferative and kinase inhibition programs, with close analogs (e.g., regioisomeric 3,4-dimethoxy derivatives) exhibiting nanomolar GI50 values and dual EGFR/VEGFR-2 inhibitory activity [1]. The 2,4-dimethoxyphenyl substitution pattern may influence target engagement selectivity and physicochemical properties relative to other methoxy positional isomers.

Substitution Risk Alert for 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole


Closely related in-class analogs cannot be interchanged without experimental verification. In a published series of 1,2,3-triazole/1,2,4-oxadiazole hybrids, moving from a 3,4-dimethoxy substitution (GI50 = 32 nM) to a 2,4-dichloro (GI50 = 35 nM) or 3-bromo pattern shifted antiproliferative potency and kinase selectivity profiles [1]. The position of methoxy groups on the phenyl ring directly impacts EGFR inhibitory activity, and even regioisomeric substitution (e.g., 2,4- vs. 3,4-dimethoxy) may yield distinct target binding modes due to altered hydrogen-bonding and stacking interactions within the active site cleft [2]. Therefore, generic scaffold-based substitution is not scientifically justified without comparative data.

Quantitative Differentiation Evidence for 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole


Evidence Availability Notice: No Direct Head-to-Head Quantitative Data Found for Target Compound

An exhaustive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem and their subdomains) did not identify any study that directly reports quantitative, comparator-based biological or physicochemical data for 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. The closest structurally characterized comparator is compound 7k (3,4-dimethoxy regioisomer) from the 2024 Mahmoud et al. series, which showed a GI50 of 32 nM against four cancer cell lines and an EGFR IC50 of 82 nM, comparable to Erlotinib (GI50 33 nM, EGFR IC50 80 nM) [1]. No data were found for the 2,4-dimethoxy positional isomer in the same or any other assay system.

Medicinal Chemistry Kinase Inhibition Antiproliferative Screening

Procurement-Guided Application Scenarios for 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole


Chemical Probe Design for Regioisomeric Selectivity Profiling

Because the 3,4-dimethoxy regioisomer (compound 7k) has established dual EGFR/VEGFR-2 activity [1], the 2,4-dimethoxy positional isomer may serve as a matched chemical probe to interrogate the impact of methoxy positional substitution on kinase selectivity and binding mode. This scenario is supported by the known sensitivity of EGFR inhibition to the number and position of methoxy groups within the 1,2,3-triazole/1,2,4-oxadiazole hybrid scaffold [2].

Structure-Activity Relationship (SAR) Library Expansion

The compound can fill a gap in existing SAR matrices for this hybrid scaffold. The published series (7a–o) explored 3,4-dimethoxy, 4-methoxy, and 3,4,5-trimethoxy substitutions but did not report a 2,4-dimethoxy variant [1]. Incorporating this compound into an SAR panel could clarify whether the 2,4-substitution pattern offers advantages in target potency, selectivity, or physicochemical profile that are currently undocumented.

Comparative Physicochemical and ADME Profiling

Procurement may be justified for comparative in vitro ADME studies (e.g., solubility, metabolic stability, permeability) against the 3,4-dimethoxy analog (7k) and other close analogs. The class exhibits generally acceptable drug-like properties based on molecular docking and cell viability data [1], but explicit ADME parameters for any positional isomer have not been reported, presenting an opportunity for original contribution.

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